molecular formula C25H25NO4S B4299953 3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid

3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid

Cat. No. B4299953
M. Wt: 435.5 g/mol
InChI Key: FOZCKDXWFYDCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid, also known as EPPA, is a chemical compound that has been synthesized for scientific research purposes. EPPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potential therapeutic applications due to its anti-inflammatory and analgesic properties. In

Mechanism of Action

3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid works by inhibiting the COX pathway, which is responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation. Specifically, this compound inhibits the activity of COX-2, an enzyme that is upregulated in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain. Additionally, this compound has been shown to have potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid has several advantages for lab experiments, including its ability to inhibit the COX pathway, which is involved in inflammation and pain. Additionally, this compound has potential anticancer properties, making it a promising compound for cancer research. However, this compound has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid. One area of research could focus on the development of more potent and selective COX-2 inhibitors, as this compound has been found to inhibit both COX-1 and COX-2. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential as a therapeutic agent for cancer. Finally, future research could explore the potential of this compound in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

3-(4-ethoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid has been studied for its potential therapeutic applications in various scientific research fields, including inflammation, pain, and cancer. Inflammation is a complex process that involves the activation of various signaling pathways, including the cyclooxygenase (COX) pathway. This compound has been found to inhibit the COX pathway, leading to a reduction in inflammation. This compound has also been studied for its analgesic properties, as it has been found to reduce pain in animal models. Additionally, this compound has been shown to have potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[(2-phenyl-2-phenylsulfanylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c1-2-30-20-15-13-18(14-16-20)22(17-23(27)28)26-25(29)24(19-9-5-3-6-10-19)31-21-11-7-4-8-12-21/h3-16,22,24H,2,17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZCKDXWFYDCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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